molecular formula C15H20N2O5S B5196958 methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate

methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate

Cat. No. B5196958
M. Wt: 340.4 g/mol
InChI Key: FCRGNYCPKFYBEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. HDAC inhibitors have been widely studied for their potential therapeutic applications in cancer treatment and other diseases. MS-275 is one of the most promising HDAC inhibitors that has been extensively studied for its antitumor effects.

Mechanism of Action

Methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate exerts its antitumor effects by inhibiting the activity of HDAC enzymes. HDAC enzymes are responsible for the deacetylation of histone proteins, which leads to the repression of gene expression. By inhibiting HDAC enzymes, methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate promotes the acetylation of histone proteins, leading to the activation of tumor suppressor genes and the repression of oncogenes. Moreover, methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate has been shown to induce the acetylation of non-histone proteins such as transcription factors, leading to the modulation of gene expression.
Biochemical and Physiological Effects
methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate has been shown to induce various biochemical and physiological effects in cancer cells. It has been shown to induce cell cycle arrest at the G1 phase, leading to the inhibition of cell proliferation. methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate has also been shown to induce apoptosis, which is a programmed cell death mechanism that eliminates damaged or abnormal cells. Moreover, methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate has been shown to induce differentiation, which is a process that transforms cancer cells into more specialized and less aggressive cells. methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate has also been shown to modulate the expression of various genes involved in cell signaling, cell adhesion, and angiogenesis.

Advantages and Limitations for Lab Experiments

Methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate has several advantages as a research tool in the field of cancer biology. It is a potent and selective inhibitor of HDAC enzymes, making it a valuable tool for studying the role of HDAC enzymes in cancer development and progression. Moreover, methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate has been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy. However, methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate also has some limitations for lab experiments. It has been shown to induce toxicity in normal cells at high concentrations, which limits its therapeutic potential. Moreover, methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate has poor solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research on methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate. One direction is to study the potential applications of methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate in combination therapy with other chemotherapeutic agents. Another direction is to study the potential applications of methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate in other diseases such as neurodegenerative disorders, inflammatory diseases, and viral infections. Moreover, future research can focus on developing more potent and selective HDAC inhibitors that can overcome the limitations of methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate. Finally, future research can focus on developing new delivery methods for methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate that can improve its solubility and bioavailability in vivo.
Conclusion
methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate is a promising HDAC inhibitor that has shown potential therapeutic applications in cancer treatment and other diseases. The synthesis method of methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate involves a series of chemical reactions that yield the final product. methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate exerts its antitumor effects by inhibiting the activity of HDAC enzymes, leading to the activation of tumor suppressor genes and the repression of oncogenes. methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate has been shown to induce various biochemical and physiological effects in cancer cells, including cell cycle arrest, apoptosis, and differentiation. methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate has several advantages as a research tool in the field of cancer biology, but also has some limitations for lab experiments. Finally, future research can focus on developing more potent and selective HDAC inhibitors and new delivery methods for methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate.

Synthesis Methods

The synthesis of methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate involves a series of chemical reactions that start with the condensation of 3-hydroxybenzoic acid with piperidine in the presence of thionyl chloride. The resulting product is then treated with methylsulfonyl chloride to obtain the intermediate product, which is further reacted with N,N-dimethylformamide dimethyl acetal and triethylamine to yield the final product, methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate.

Scientific Research Applications

Methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate has been extensively studied for its potential therapeutic applications in cancer treatment. It has shown promising results in preclinical studies as a potent antitumor agent. methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines. Moreover, methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate has been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy. methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate has also been studied for its potential applications in other diseases such as neurodegenerative disorders, inflammatory diseases, and viral infections.

properties

IUPAC Name

methyl 3-[(1-methylsulfonylpiperidine-4-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S/c1-22-15(19)12-4-3-5-13(10-12)16-14(18)11-6-8-17(9-7-11)23(2,20)21/h3-5,10-11H,6-9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRGNYCPKFYBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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